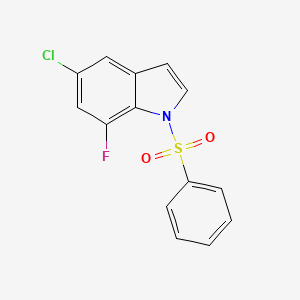
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of chloro, fluoro, and phenylsulfonyl groups to the indole core enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable indole derivative.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the indole ring using halogenating agents such as thionyl chloride or fluorine gas.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation can produce indole-2,3-diones.
Scientific Research Applications
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-fluoro-1,3-benzoxazole
- 5-Chloro-7-fluoro-1,3-benzodioxole
- 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid
Uniqueness
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is unique due to the combination of chloro, fluoro, and phenylsulfonyl groups on the indole core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H9ClFNO2S |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-7-fluoroindole |
InChI |
InChI=1S/C14H9ClFNO2S/c15-11-8-10-6-7-17(14(10)13(16)9-11)20(18,19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
QIIYYUJRBPKLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
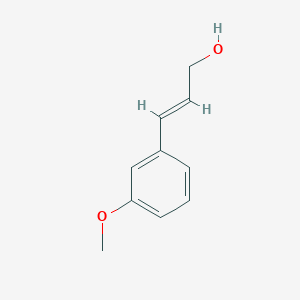

![1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-](/img/structure/B12112844.png)
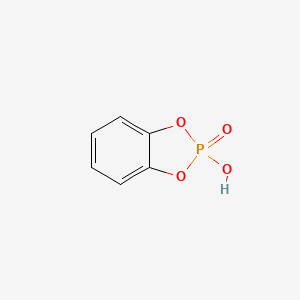
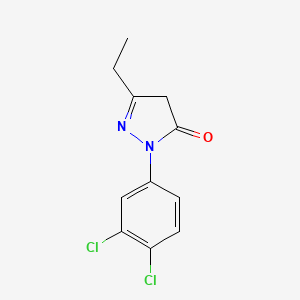
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
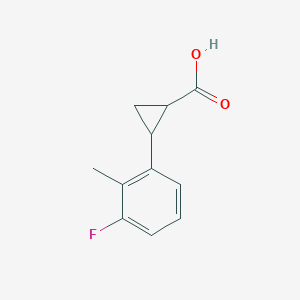
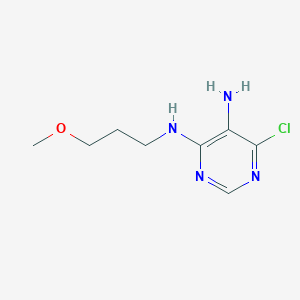



![3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione](/img/structure/B12112910.png)
